molecular formula C17H24N2O5S2 B2842023 N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide CAS No. 690246-59-4

N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide

Cat. No.: B2842023
CAS No.: 690246-59-4
M. Wt: 400.51
InChI Key: IKEIQXXOQHLRNC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety and a 1-piperidinylsulfonyl substituent. The compound’s core structure includes:

  • Benzamide backbone: Provides a rigid aromatic scaffold for substituent interactions.
  • Tetrahydrothiophene-1,1-dioxide (sulfone): Likely influences metabolic stability and electronic properties.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c1-13-5-6-14(17(20)18-15-7-10-25(21,22)12-15)11-16(13)26(23,24)19-8-3-2-4-9-19/h5-6,11,15H,2-4,7-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEIQXXOQHLRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Dioxide Ring: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to form the 1,1-dioxide derivative.

    Synthesis of the Piperidinylsulfonyl Intermediate: The piperidine ring is sulfonylated using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the tetrahydrothiophene dioxide and piperidinylsulfonyl intermediates with a benzamide derivative. This is typically achieved through a condensation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitrobenzamides, halobenzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and amide groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinylsulfonyl or Sulfonamide Groups

N-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide ()
  • Molecular formula : C₂₁H₂₄N₂O₅S.
  • Key features : Retains the 4-methyl-3-(1-piperidinylsulfonyl)benzamide core but substitutes the tetrahydrothienyl group with a benzodioxol-methyl moiety.
  • Implications : The benzodioxol group may enhance lipophilicity and CNS penetration compared to the tetrahydrothienyl group in the target compound.
4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (17) ()
  • Molecular features: Integrates a quinazolinylamino-piperidine substituent instead of the sulfone group.
  • Properties : White solid (69% yield), >99% purity by HPLC. The trifluoromethylphenyl group enhances metabolic resistance compared to the target compound’s tetrahydrothienyl group .

Analogues with Sulfone or Sulfonamide Linkers

N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-propoxybenzyl)benzamide ()
  • Molecular formula: C₂₁H₂₄FNO₄S.
  • Key differences : Replaces the 4-methyl-3-(1-piperidinylsulfonyl) group with a 2-fluoro substituent and a 4-propoxybenzyl moiety.
  • Predicted properties : Density 1.30 g/cm³, boiling point 633.6°C, acidity (pKa) -1.73. The fluorine atom may increase electronegativity and binding affinity compared to the methyl group in the target compound .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structure : Contains a pyrazolopyrimidine-chromene-sulfonamide scaffold.
  • Properties : Brown solid (28% yield), melting point 175–178°C, mass 589.1 (M+1). The chromene and pyrazolopyrimidine groups suggest distinct pharmacokinetic profiles compared to benzamide-based compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Yield/Purity Notable Properties
N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide (Target) Not Provided Not Provided Tetrahydrothienyl-sulfone, piperidinylsulfonyl Not Available Assumed enhanced solubility
N-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide () C₂₁H₂₄N₂O₅S 416.49 Benzodioxol-methyl Not Provided Higher lipophilicity
Compound 17 () C₃₄H₃₃F₃N₆O₂S 658.73 Quinazolinylamino-piperidine, trifluoromethylphenyl 69%, >99% HPLC High metabolic stability
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-propoxybenzyl)benzamide () C₂₁H₂₄FNO₄S 405.48 2-Fluoro, 4-propoxybenzyl Not Provided Predicted pKa -1.73, boiling 633.6°C

Key Differentiating Factors

The tetrahydrothiophene-1,1-dioxide moiety may confer greater oxidative stability compared to non-sulfone analogues.

Fluorinated analogues () likely exhibit stronger electronegative interactions but reduced metabolic clearance compared to the target compound.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sulfonylation and amidation steps, similar to and . However, yields and purity data are unavailable, limiting direct comparability.

Biological Activity

N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as a modulator of various biochemical pathways. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure that includes a tetrahydro-thiophene moiety, which is critical for its biological interactions. The presence of the piperidine and sulfonyl groups enhances its solubility and bioavailability, making it a candidate for pharmacological applications.

Structural Formula

C15H20N2O4S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

In Vitro Studies

Recent studies have evaluated the compound's in vitro biological activities, particularly its inhibitory effects on various enzymes.

Enzyme Inhibition

The compound has been tested for its inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are significant targets in neurodegenerative diseases like Alzheimer's.

Compound AChE IC50 (µM) BACE1 IC50 (µM)
This compound0.0569.01
Donepezil0.046-
Quercetin4.892.5

The compound showed promising results with an AChE IC50 value comparable to donepezil, indicating strong potential as a dual inhibitor .

Mechanistic Insights

The mechanism of action appears to involve the formation of hydrogen bonds between the compound and target enzyme residues, facilitating effective binding and inhibition. For instance, in the case of AChE inhibition, the structural configuration allows for optimal interaction with the active site of the enzyme.

Neuroprotective Effects

In a study focusing on neuroprotective properties, the compound demonstrated significant protective effects against neurotoxicity induced by amyloid-beta peptides in neuronal cell cultures. This suggests its potential utility in preventing neurodegeneration associated with Alzheimer's disease.

Cytotoxicity Assessment

Toxicity studies have shown that at concentrations up to 5200 µM, the compound exhibits no significant cytotoxic effects on human peripheral blood mononuclear cells, indicating a favorable safety profile for further development .

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